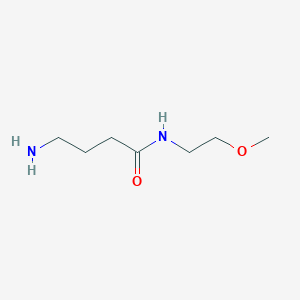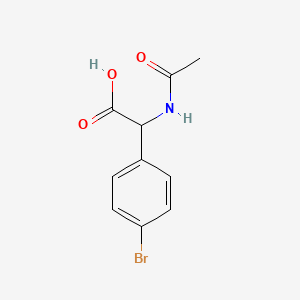![molecular formula C4H3N5O B15095631 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one CAS No. 57351-74-3](/img/structure/B15095631.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system consisting of triazole and triazine rings, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino guanidine bicarbonate with trifluoroacetic acid, followed by cyclization to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold for drug design and discovery .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These compounds may exhibit antimicrobial, antiviral, and anticancer activities, making them candidates for drug development .
Industry
In the industrial sector, the compound is used in the production of high-performance materials. Its thermal stability and resistance to mechanical stress make it suitable for applications in aerospace, defense, and other high-tech industries .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: This compound shares a similar fused ring system but with different substituents, leading to distinct properties and applications.
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine: Another related compound with a different arrangement of nitrogen atoms, resulting in unique chemical behavior.
3-nitro-7-(1H-tetrazol-5-yl)-1,2,4-triazolo[5,1-c][1,2,4]triazin-4-amine: This derivative exhibits good detonation performance and moderate thermal stability, making it suitable for energetic materials.
Uniqueness
What sets [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one apart is its balance of thermal stability, chemical reactivity, and potential for functionalization. These properties make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
57351-74-3 |
|---|---|
Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C4H3N5O/c10-3-1-6-8-4-5-2-7-9(3)4/h1-2H,(H,5,7,8) |
InChI Key |
LOBCIVCNIBYPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2N=CNN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)
![ethyl 5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15095562.png)
![Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer](/img/structure/B15095568.png)
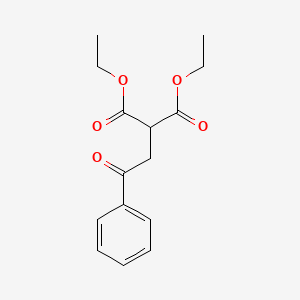
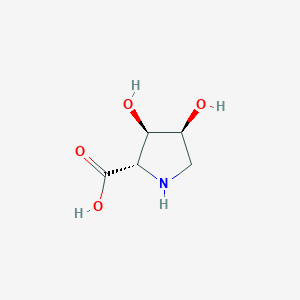
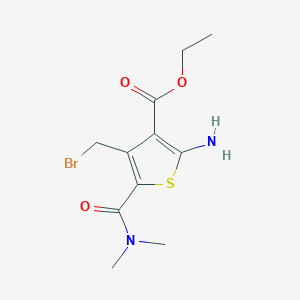
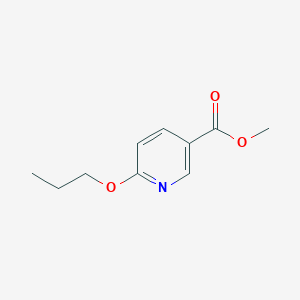
![5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B15095596.png)
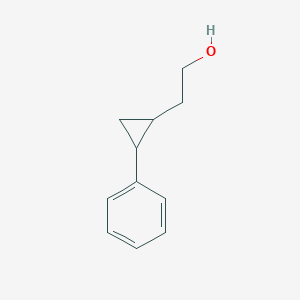
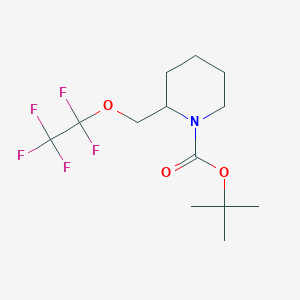
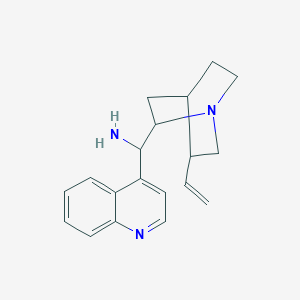
![1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide](/img/structure/B15095618.png)
